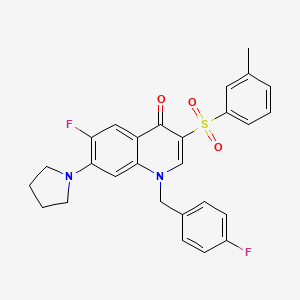
6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any notable characteristics.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral data.Applications De Recherche Scientifique
Synthesis and Antibacterial Applications
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid , a fluorinated compound of the oxacin family, exhibits high broad-spectrum antibacterial activities. The synthesis involves the reaction of 4-fluoro-3-(1H-pyrrol-1-yl)aniline with diethyl ethoxymethylenemalonate, leading to cyclization to the quinolinecarboxylate ester, followed by ethylation and hydrolysis. This compound shows superior antibacterial efficacy against both gram-positive and gram-negative bacteria compared to nalidixic acid and other quinolones (Stefancich et al., 1985).
Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives with a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety show enhanced in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. Fluorine atom introduction to the pyrrolidine moiety and the pyridobenzoxazine nucleus significantly reduces toxicity and phototoxicity, highlighting the importance of fluorine in enhancing antibacterial activity and safety profile (Asahina et al., 2008).
Anticancer Applications
In vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues : Among these, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ) was identified as a potent inducer of apoptosis and an effective inhibitor of breast cancer cell growth and proliferation. FBA-TPQ significantly inhibited the growth of breast cancer xenograft tumors in nude mice, demonstrating its potential as a therapeutic agent for breast cancer treatment (Wang et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and any other hazards associated with its handling and disposal.
Orientations Futures
This would involve discussing potential areas for further research, such as new synthetic routes, applications, or modifications to the compound.
Please note that the availability of this information depends on how much research has been done on the compound. For a relatively unknown compound, much of this information may not be available. If you have access to a lab or research facility, you may need to conduct experiments to gather this information. Always remember to follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O3S/c1-18-5-4-6-21(13-18)35(33,34)26-17-31(16-19-7-9-20(28)10-8-19)24-15-25(30-11-2-3-12-30)23(29)14-22(24)27(26)32/h4-10,13-15,17H,2-3,11-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKAQZKWSNGNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-(4-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

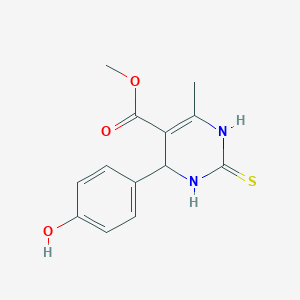
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2606451.png)
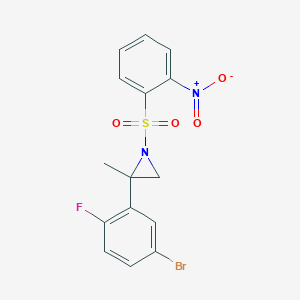
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2606454.png)
![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)
![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)
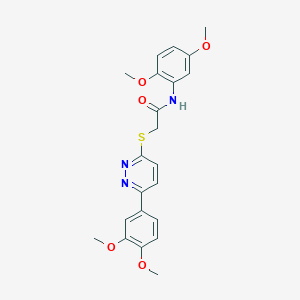
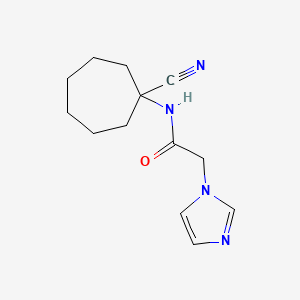
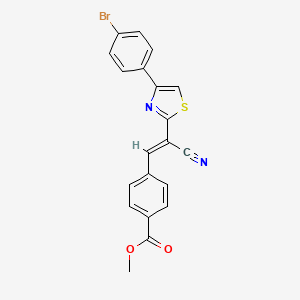
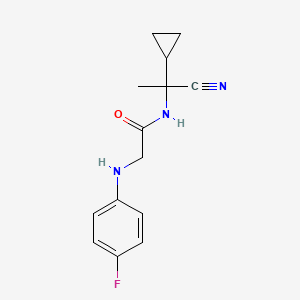
![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)
![Tert-butyl 7-[(2-chloroacetyl)amino]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2606469.png)
![1-(2-methoxyphenyl)-4-[1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2606470.png)